Methyl(1-phenylpent-4-yn-2-yl)amine

Description

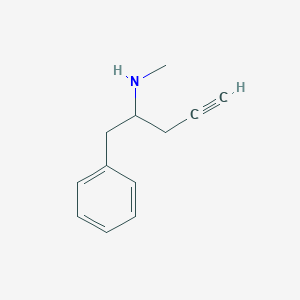

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-phenylpent-4-yn-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-7-12(13-2)10-11-8-5-4-6-9-11/h1,4-6,8-9,12-13H,7,10H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUENPIWQWZGOPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CC#C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Methyl 1 Phenylpent 4 Yn 2 Yl Amine Within Contemporary Organic Synthesis Research

Methyl(1-phenylpent-4-yn-2-yl)amine is a chiral propargylamine (B41283) that embodies the structural motifs sought after in modern organic synthesis. Its framework, comprising a phenyl ring, a methylamino group, and a terminal alkyne, offers a versatile platform for a variety of chemical transformations. The propargylamine moiety is a key pharmacophore found in numerous biologically active compounds and serves as a valuable precursor for the synthesis of a diverse array of nitrogen-containing heterocycles, such as pyrroles and oxazoles. researchgate.netkcl.ac.uk

The strategic placement of the methyl group on the nitrogen atom and the phenyl group on the adjacent carbon creates a chiral center, making the enantioselective synthesis of this compound a topic of considerable interest. The ability to selectively produce one enantiomer over the other is crucial in the development of pharmaceuticals and other bioactive molecules.

The terminal alkyne functionality is particularly valuable, as it can participate in a wide range of reactions, including click chemistry, Sonogashira coupling, and various cyclization reactions. This allows for the facile introduction of further complexity and the construction of larger, more intricate molecular scaffolds.

Reaction Mechanisms and Reactivity Studies Involving Methyl 1 Phenylpent 4 Yn 2 Yl Amine

Mechanistic Investigations of Alkynylamine Reactivity

The reactivity of alkynylamines is fundamentally governed by the interplay of the nitrogen atom and the carbon-carbon triple bond. In the case of Methyl(1-phenylpent-4-yn-2-yl)amine, the nitrogen atom's lone pair can influence the electronic properties of the molecule, though its effect on the internal alkyne is less direct than in ynamides, where the nitrogen is directly attached to the acetylenic carbon.

Mechanistic studies on analogous propargylamines often highlight their role in multicomponent reactions, such as the A3 (alkyne-aldehyde-amine) coupling, which typically involve terminal alkynes. For internal alkynes like the one present in this compound, the reactivity in such couplings is generally lower due to steric hindrance and the absence of an acidic acetylenic proton. However, under specific catalytic conditions, the activation of the C-H bonds adjacent to the nitrogen or the alkyne can lead to novel reaction pathways.

Role of the Pentynyl Moiety in Cycloaddition Reactions

The internal pentynyl group in this compound can participate in various cycloaddition reactions. While the reactivity of internal alkynes is often lower than that of terminal alkynes, they can undergo [2+2], [3+2], and [4+2] cycloadditions with suitable reaction partners.

For instance, in [2+2] cycloadditions, the pentynyl moiety could react with ketenes to form cyclobutenones. nih.gov The regioselectivity of such reactions with unsymmetrical internal alkynes can be influenced by both electronic and steric factors of the substituents. Furthermore, the alkyne can act as a dipolarophile in [3+2] cycloadditions with azides, nitrile oxides, or other 1,3-dipoles to generate five-membered heterocyclic rings. The presence of the bulky phenylpropyl group would be expected to exert significant stereocontrol in these reactions.

Nucleophilic and Electrophilic Activation of this compound

The activation of this compound can proceed through either nucleophilic or electrophilic pathways.

Nucleophilic Activation: The secondary amine functionality can act as a nucleophile. Deprotonation of the N-H bond would generate a more potent nucleophile, which could participate in intramolecular reactions or act as a ligand for a metal catalyst. The nitrogen's lone pair can also be involved in the formation of enamines or iminium ions under appropriate conditions, which then direct further reactivity.

Electrophilic Activation: The alkyne moiety is susceptible to electrophilic attack. Transition metal catalysts, particularly those based on gold, platinum, or palladium, are known to activate alkynes towards nucleophilic attack. This activation proceeds through the formation of a metal-π-alkyne complex, which lowers the LUMO of the alkyne and renders it susceptible to attack by even weak nucleophiles. Intramolecular attack by the amine nitrogen onto the activated alkyne could lead to cyclization products.

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysis offers a broad scope for the functionalization of alkynylamines.

The internal alkyne of this compound can be a substrate for various C-C bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are typically performed with terminal alkynes; however, related transformations of internal alkynes have been developed. researchgate.net Carbometalation reactions, involving the addition of an organometallic reagent across the alkyne, followed by trapping of the resulting vinylmetal species, can lead to the formation of highly substituted alkenes. acs.org

| Reaction Type | Catalyst | Potential Product |

| Carbopalladation | Pd(0)/Pd(II) | Substituted Olefins |

| Cycloisomerization | Au(I)/Pt(II) | Cyclic Amines |

| Pauson-Khand Reaction | Co2(CO)8 | Bicyclic Enones |

The alkyne can also undergo heteroatom functionalization. Hydroamination, the addition of an N-H bond across the alkyne, could be catalyzed by various metals to produce enamines or imines. Similarly, hydroalkoxylation or hydrothiolation would lead to the corresponding vinyl ethers or vinyl thioethers. The regioselectivity of these additions to the unsymmetrical alkyne would be a key aspect to control.

| Reaction Type | Catalyst | Reagent | Potential Product |

| Hydroamination | Au(I), Ru(II) | Amine | Enamine/Imine |

| Hydrosilylation | Pt(0), Rh(I) | Silane | Vinylsilane |

| Hydroboration | Rh(I), Ir(I) | Borane | Vinylborane |

Stereochemical Control in Reactions of this compound

This compound is a chiral molecule, existing as (R) and (S) enantiomers. The presence of the stereocenter at the C2 position can have a profound influence on the stereochemical outcome of reactions. In transition metal-catalyzed reactions, the chiral amine can act as a chiral ligand, directing the approach of the reagents to the metal center and inducing asymmetry in the product.

For example, in a metal-catalyzed cyclization reaction, the stereochemistry of the starting material would likely determine the stereochemistry of the newly formed stereocenters in the cyclic product. This substrate-controlled stereoselectivity is a powerful tool in asymmetric synthesis. The development of diastereoselective reactions using either enantiomer of this compound would be a valuable endeavor in the synthesis of complex, stereochemically defined molecules.

Applications of Methyl 1 Phenylpent 4 Yn 2 Yl Amine in Complex Chemical Synthesis

Methyl(1-phenylpent-4-yn-2-yl)amine as a Precursor for Heterocyclic Scaffolds

The molecular architecture of this compound, specifically the presence of a terminal alkyne and a secondary amine, provides reactive sites for a variety of cyclization and addition reactions, making it an attractive starting material for the synthesis of heterocyclic compounds.

One of the notable applications of this compound is in the synthesis of structurally diverse triazoldiazepines. Research has demonstrated the use of (R)-N-methyl-1-phenylpent-4-yn-2-yl-amine hydrochloride in solid-phase synthesis to generate these complex heterocyclic systems. In this context, the alkynyl portion of the molecule is crucial for the formation of the triazole ring, while the amine functionality participates in the construction of the diazepine ring. The solid-phase approach allows for the systematic modification of the molecular scaffold, facilitating the creation of a library of related compounds with potential biological activities.

Incorporation of this compound into Combinatorial Libraries

The use of (R)-N-methyl-1-phenylpent-4-yn-2-yl-amine in solid-phase synthesis directly lends itself to its incorporation into combinatorial libraries. Solid-phase synthesis is a powerful technique for the rapid generation of a large number of compounds by attaching a starting material to a solid support and sequentially adding building blocks. The application of this methodology with this compound enables the creation of libraries of triazoldiazepines, where diversity can be introduced at various points in the synthetic sequence. This approach is highly valuable in drug discovery for the identification of new lead compounds.

| Parameter | Description |

| Scaffold | Triazoldiazepine |

| Key Precursor | (R)-N-methyl-1-phenylpent-4-yn-2-yl-amine hydrochloride |

| Synthetic Methodology | Solid-Phase Synthesis |

| Application | Generation of Combinatorial Libraries |

Development of Advanced Synthetic Methodologies via this compound Intermediate

There is a lack of specific information in the current scientific literature detailing the use of this compound as a key intermediate in the development of new, advanced synthetic methodologies.

Contributions to Total Synthesis of Natural Products and Bioactive Compounds

No specific contributions of this compound to the total synthesis of natural products or other bioactive compounds have been reported in the available scientific literature.

Rational Design of Complex Molecules Using this compound Building Blocks

While the structural features of this compound make it a potentially useful building block in the rational design of complex molecules, there are no specific, detailed research findings on its application in this area within the accessible scientific literature.

Computational and Theoretical Studies of Methyl 1 Phenylpent 4 Yn 2 Yl Amine

In Silico Design of Novel Methyl(1-phenylpent-4-yn-2-yl)amine DerivativesThe scientific literature does not contain any reports on the in silico design and evaluation of novel derivatives of this compound for any specific application.

Due to the absence of research data for this compound in these computational and theoretical areas, it is not possible to provide the requested detailed research findings or data tables.

Advanced Spectroscopic Characterization Techniques in Research Contexts for Methyl 1 Phenylpent 4 Yn 2 Yl Amine

High-Resolution NMR Spectroscopy for Stereochemical Elucidation of Methyl(1-phenylpent-4-yn-2-yl)amine Derivatives

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural and stereochemical analysis of chiral molecules like this compound. While standard 1D NMR (¹H and ¹³C) can confirm the molecular connectivity, advanced NMR techniques are required to determine the relative and absolute configuration of its single stereocenter.

A primary strategy involves the derivatization of the chiral amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers exhibit distinct NMR signals, allowing for their differentiation and quantification. Commonly used CDAs for amines include α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid) or α-methoxy-α-phenylacetic acid (MPA). rsc.org Reaction of racemic this compound with an enantiopure CDA, for instance (R)-MTPA, yields two diastereomeric amides.

In the ¹H NMR spectra of these diastereomers, the protons near the chiral center will experience different magnetic environments, leading to observable differences in their chemical shifts (Δδ). nih.gov By analyzing these Δδ (δS - δR) values, the absolute configuration of the original amine can be assigned based on established conformational models of the CDA-adducts. acs.org For example, analysis of the protons on the phenyl and pentynyl moieties would be key.

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to unambiguously assign all proton and carbon signals in the derivatized and underivatized amine, which is a prerequisite for the stereochemical analysis. Furthermore, Nuclear Overhauser Effect (NOE) experiments can provide through-space information about the preferred conformation of the diastereomeric derivatives, reinforcing the stereochemical assignment. nih.gov

Illustrative ¹H NMR Data for Diastereomeric Amide Derivatives

The following table presents hypothetical ¹H NMR data for the diastereomeric amides formed between (R/S)-Methyl(1-phenylpent-4-yn-2-yl)amine and (R)-Mosher's acid chloride. The chemical shift differences (Δδ) are the basis for stereochemical assignment.

| Proton | δ (R,R)-amide (ppm) | δ (S,R)-amide (ppm) | Δδ (δS - δR) (ppm) |

| N-CH₃ | 2.55 | 2.65 | +0.10 |

| C(2)-H | 4.20 | 4.12 | -0.08 |

| C(1)-H₂ | 2.90, 3.05 | 2.95, 3.10 | +0.05, +0.05 |

| C(3)-H₂ | 2.40 | 2.50 | +0.10 |

| C(5)-H | 2.05 | 2.02 | -0.03 |

| Phenyl-H | 7.20-7.40 | 7.25-7.45 | Variable |

Note: This data is illustrative and represents expected patterns for chiral discrimination.

Advanced Mass Spectrometry for Reaction Monitoring and Mechanistic Insights of this compound Transformations

Advanced mass spectrometry (MS) techniques are pivotal for monitoring the synthesis of this compound in real-time and for gaining insights into its subsequent chemical transformations. nih.gov Techniques such as Atmospheric Solids Analysis Probe (ASAP-MS) or other ambient ionization methods allow for the rapid analysis of reaction aliquots with minimal sample preparation, providing immediate feedback on reaction progress. waters.com

For a typical synthesis, such as the reductive amination of 1-phenylpent-4-yn-2-one with methylamine, online MS can track the consumption of the ketone starting material and the formation of the target amine. The protonated molecule of this compound would be observed at an m/z corresponding to its molecular weight plus a proton (C₁₂H₁₅N, MW = 173.25; [M+H]⁺ = 174.25).

Tandem mass spectrometry (MS/MS) is used to confirm the structure of the product and any intermediates or byproducts. numberanalytics.com By selecting the parent ion (m/z 174.25) and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. Key fragments would likely arise from the cleavage of the benzylic C-C bond or bonds adjacent to the nitrogen atom, providing structural confirmation. For instance, a fragment corresponding to the loss of the propargyl group or the formation of a benzyl (B1604629) cation could be expected.

This approach is invaluable for optimizing reaction conditions (temperature, pressure, catalyst loading) by rapidly assessing the impact of these variables on reaction rate and purity. acs.orgnih.gov

Hypothetical Reaction Monitoring via LC-MS

This table illustrates how the relative abundance of key species might change over time during a synthesis reaction monitored by LC-MS.

| Time (min) | Reactant (Ketone) Area (%) | Product ([M+H]⁺ = 174.25) Area (%) |

| 0 | 99 | <1 |

| 30 | 65 | 35 |

| 60 | 30 | 70 |

| 120 | 5 | 95 |

| 180 | <1 | >99 |

Note: This data is for illustrative purposes to show reaction progress.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Absolute Configuration Assignment of this compound and Its Chiral Products

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical techniques for the non-destructive determination of the absolute configuration of chiral molecules in solution. biotools.usresearchgate.net Unlike NMR methods that often require derivatization, VCD and ECD can be performed directly on the enantiopure amine, provided a sample can be isolated.

The process involves comparing the experimentally measured spectrum with a theoretically predicted spectrum generated through quantum chemical calculations. schrodinger.com The steps are as follows:

Conformational Search: A computational search for all low-energy conformers of the molecule is performed.

Geometry Optimization: The geometries of these conformers are optimized using Density Functional Theory (DFT).

Spectrum Calculation: For one enantiomer (e.g., the R-form), the VCD or ECD spectrum is calculated. VCD spectra are calculated from vibrational frequencies and rotational strengths, while ECD spectra are based on electronic excitation energies.

Boltzmann Averaging: The spectra of the individual conformers are averaged based on their calculated thermodynamic populations (Boltzmann distribution) to generate the final theoretical spectrum. researchgate.net

Comparison: The calculated spectrum is compared to the experimental spectrum. A good match between the experimental spectrum and the calculated spectrum for the R-enantiomer confirms the absolute configuration as R. An inverted match indicates the S-configuration. nih.gov

For this compound, VCD would be particularly sensitive to the stereochemistry around the C2-N bond and the orientation of the adjacent phenyl and propargyl groups. ECD would probe the chiral environment of the phenyl chromophore.

Illustrative Comparison of Experimental and Calculated VCD Data

| Experimental Frequency (cm⁻¹) | Experimental ΔA (x10⁻⁵) | Calculated Frequency (cm⁻¹) for (R)-isomer | Calculated Rotational Strength (R) | Qualitative Match |

| 1080 | +2.5 | 1085 | +30.2 | Yes |

| 1150 | -4.1 | 1152 | -45.7 | Yes |

| 1310 | -1.8 | 1315 | -22.1 | Yes |

| 1455 | +6.3 | 1458 | +75.3 | Yes |

Note: Data is hypothetical. A positive/negative sign in experimental ΔA corresponds to a positive/negative calculated R value for a correct assignment.

X-ray Crystallography of this compound Salts and Complexed Structures

X-ray crystallography provides the most definitive and unambiguous determination of molecular structure, including absolute stereochemistry, by mapping electron density in a single crystal. nih.gov Since this compound is a liquid or low-melting solid at room temperature, obtaining a suitable single crystal of the free base can be challenging.

A common and effective strategy is to form a salt with a suitable acid. caltech.edu The introduction of ionic interactions and hydrogen bonding networks often promotes the formation of high-quality crystals. For this compound, a secondary amine, forming the hydrochloride salt by reacting it with HCl is a standard approach. nih.gov Alternatively, using a chiral acid like tartaric acid would produce diastereomeric salts, which could also aid in chiral resolution.

A successful crystallographic analysis provides precise data on bond lengths, bond angles, and torsional angles. mdpi.com Most importantly, if a heavy atom is not present, the absolute configuration can be determined using anomalous dispersion methods, typically by calculating the Flack parameter. acs.org A value close to zero for a given configuration confirms the assignment. While no published crystal structure for this specific compound or its salts is available, the methodology is standard for chiral amines.

Hypothetical Crystallographic Data for Methyl(1-phenylpent-4-yn-2-yl)ammonium Chloride

| Parameter | Value |

| Chemical Formula | C₁₂H₁₆ClN |

| Formula Weight | 209.71 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a, b, c (Å) | 8.54, 12.31, 15.67 |

| α, β, γ (°) | 90, 90, 90 |

| Volume (ų) | 1647.2 |

| Z | 4 |

| Flack Parameter | 0.02(5) |

Note: This data is a realistic, illustrative example for a chiral, non-centrosymmetric space group.

In Situ Spectroscopic Methods for Real-Time Reaction Studies Involving this compound

In situ spectroscopic methods, particularly Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for monitoring chemical reactions in real-time without the need for sampling. researchgate.net These techniques provide continuous data on the concentration of reactants, intermediates, and products, offering deep mechanistic and kinetic understanding. researchgate.net

By inserting a probe (e.g., an Attenuated Total Reflectance (ATR) probe for FTIR) directly into the reaction vessel, spectra can be collected every few seconds. youtube.com To monitor a reaction forming this compound, one would track specific vibrational bands:

Reactant Consumption: For a synthesis via reductive amination, the disappearance of the C=O stretching band of the precursor ketone (around 1700-1720 cm⁻¹) would be a key indicator.

Product Formation: The appearance of bands associated with the product amine, such as the N-H bending vibration (around 1560-1620 cm⁻¹) and C-N stretching vibrations (around 1100-1250 cm⁻¹), would signify product formation. spectroscopyonline.com The terminal alkyne C≡C stretch (around 2100-2140 cm⁻¹) and ≡C-H stretch (around 3300 cm⁻¹) would be present in both reactant and product and could serve as an internal standard if its concentration is constant.

Plotting the intensity of these characteristic peaks over time generates reaction profiles, from which kinetic parameters like reaction rates and activation energies can be calculated. scribd.com This real-time data is crucial for process optimization, ensuring reaction completion, and identifying the formation of transient intermediates. scitechdaily.commdpi.com

Key Vibrational Bands for In Situ FTIR Monitoring of a Hypothetical Synthesis

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Trend during Reaction |

| Ketone (Reactant) | C=O Stretch | 1715 | Decrease |

| Secondary Amine (Product) | N-H Bend | 1580 | Increase |

| Secondary Amine (Product) | C-N Stretch | 1190 | Increase |

| Terminal Alkyne | ≡C-H Stretch | 3310 | Constant |

Note: Wavenumbers are approximate and serve for illustrative purposes.

Future Research Directions and Emerging Paradigms for Methyl 1 Phenylpent 4 Yn 2 Yl Amine

Exploration of Novel Catalytic Systems for Methyl(1-phenylpent-4-yn-2-yl)amine Transformations

The inherent reactivity of the alkyne and the functionality of the amine group in this compound make it an ideal substrate for a wide range of catalytic transformations. Future research will likely focus on developing highly selective and efficient catalytic systems to modify this scaffold, leading to diverse molecular architectures.

Transition-Metal Catalysis: The terminal alkyne is a versatile handle for numerous transition-metal-catalyzed reactions. rsc.org Systems based on palladium, copper, rhodium, and gold could be explored for transformations such as:

Cross-Coupling Reactions: Sonogashira coupling, catalyzed by palladium and copper, could be used to link the terminal alkyne to various aryl or vinyl halides, expanding the molecular framework. acs.org

Hydroamination and Hydroalkylation: The addition of N-H or C-H bonds across the alkyne moiety, catalyzed by metals like rhodium or iridium, offers a direct route to more complex amine structures. acs.orgnih.gov

Cycloadditions: Metal-catalyzed cycloaddition reactions, such as [2+2+2] cycloadditions, could utilize the alkyne to construct complex polycyclic systems. numberanalytics.com

Carbonylation: The introduction of a carbonyl group via palladium-catalyzed carbonylation can convert the alkyne into valuable intermediates like α,β-unsaturated esters or amides. acs.org

Biocatalysis: The chiral amine center is a prime target for enzymatic modification. ω-Transaminases (ω-TAs) could be employed for the stereoselective synthesis of the amine itself or for the deracemization of a racemic mixture. mdpi.com Protein engineering and directed evolution are powerful tools to tailor enzymes like transaminases or amine dehydrogenases for improved activity and specificity towards the bulky phenylpentynyl scaffold. nih.govdovepress.com This approach offers a green and highly selective alternative to traditional chemical methods for producing enantiomerically pure amines. mdpi.com

| Catalytic System | Target Functionality | Potential Transformation | Significance |

| Palladium/Copper | Terminal Alkyne | Sonogashira Coupling | C-C bond formation, scaffold extension. |

| Rhodium/Iridium | Terminal Alkyne | Hydroamination | Synthesis of complex secondary/tertiary amines. acs.org |

| Gold/Palladium | Terminal Alkyne | Cycloaddition/Cyclization | Construction of carbocyclic and heterocyclic rings. |

| ω-Transaminases | Prochiral Ketone Precursor | Asymmetric Synthesis | Enantiomerically pure synthesis of the chiral amine. mdpi.comdovepress.com |

| Amine Dehydrogenases | Amine | Kinetic Resolution | Separation of enantiomers. dovepress.com |

Integration of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research by accelerating discovery and optimization processes. nih.govjournalijdr.com For a molecule like this compound, these computational tools can be applied in several key areas.

Reaction Prediction and Synthesis Design: ML models, trained on vast databases of chemical reactions, can predict the most likely outcomes of subjecting the molecule to various reagents and conditions. neurips.ccacs.orgnips.cc This predictive power can guide the design of efficient synthetic routes to novel derivatives, saving significant experimental time and resources. nih.govrsc.org Algorithms can identify optimal catalysts, solvents, and temperatures for desired transformations, such as the selective functionalization of the alkyne without affecting the amine.

| AI/ML Application | Research Area | Objective | Potential Impact |

| Reaction Outcome Prediction | Synthetic Chemistry | Predict major products and yields for new reactions. acs.orgrsc.org | Reduces trial-and-error experimentation, accelerates synthesis. |

| Retrosynthetic Analysis | Synthesis Planning | Propose novel and efficient synthetic pathways. nih.gov | Facilitates the creation of complex target molecules. |

| Property Prediction | Drug/Materials Discovery | Forecast biological activity, toxicity, or material properties. nih.govpatsnap.com | Enables high-throughput virtual screening and lead identification. |

| Catalyst Design | Catalysis | Identify optimal catalysts for specific transformations. | Improves reaction efficiency and selectivity. |

Advancements in Microfluidic and Automated Synthesis of this compound Scaffolds

Continuous-flow chemistry and automated synthesis platforms offer significant advantages over traditional batch processing, including enhanced safety, reproducibility, and scalability. acs.org Applying these technologies to the synthesis and derivatization of this compound could represent a significant leap forward.

Flow Synthesis: The synthesis of the core structure or its subsequent modification can be performed in microreactors. For instance, catalytic hydrogenations of the alkyne to an alkene or alkane can be precisely controlled in a flow setup, minimizing over-reduction and improving selectivity. nih.gov The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, which is particularly beneficial for highly exothermic or rapid reactions. Packed-bed reactors with heterogeneous catalysts could be employed for transformations like alkylations, simplifying purification. vapourtec.com

Automated Platforms: An automated synthesis platform could integrate flow reactors with robotic liquid handlers and online analytical tools. Such a system could systematically explore a wide range of reaction conditions or build a library of derivatives by sequentially introducing different building blocks to the core scaffold. This high-throughput approach would dramatically accelerate the exploration of the chemical space around this compound.

| Technology | Advantage | Application to this compound |

| Microfluidic Reactors | Precise control of temperature and mixing; enhanced safety. | Handling of energetic acetylenic compounds; control of exothermic reactions. |

| Continuous-Flow Hydrogenation | Improved selectivity; safe handling of H₂ gas. | Partial or full reduction of the alkyne moiety to alkene or alkane. nih.gov |

| Packed-Bed Reactors | Easy catalyst separation and recycling. | Use of heterogeneous catalysts for alkylation or coupling reactions. vapourtec.com |

| Automated Synthesis | High-throughput experimentation; rapid library generation. | Systematic optimization of reaction conditions and synthesis of derivative libraries. |

Development of Supramolecular Architectures Utilizing this compound

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions. youtube.com The distinct structural features of this compound—the aromatic ring, the hydrogen-bonding amine, and the metal-coordinating alkyne—make it an excellent candidate as a building block for complex supramolecular architectures. nih.gov

Self-Assembly Mechanisms:

Hydrogen Bonding: The secondary amine can act as both a hydrogen bond donor and acceptor, promoting the formation of chains, sheets, or more complex networks. nih.gov

π-π Stacking: The phenyl group can engage in π-π stacking interactions with other aromatic systems, driving the organization of molecules in a columnar or layered fashion.

Metal Coordination: The terminal alkyne can coordinate to metal centers, enabling the construction of metallo-supramolecular polygons and polyhedra.

Host-Guest Chemistry: The molecule itself or larger assemblies derived from it could act as hosts for smaller guest molecules, with potential applications in sensing or separation.

Research in this area would involve studying the self-assembly behavior of the molecule in various solvents and in the solid state. chemistryviews.org By modifying the scaffold, for instance, by adding more hydrogen-bonding sites or other recognition motifs, researchers could program the molecule to form specific, functional architectures like gels, liquid crystals, or porous materials. unm.edumdpi.com

| Interaction Type | Molecular Feature Involved | Potential Supramolecular Structure |

| Hydrogen Bonding | Secondary Amine (N-H) | 1D chains, 2D sheets, helices. nih.gov |

| π-π Stacking | Phenyl Ring | Columnar stacks, layered arrays. |

| Metal Coordination | Terminal Alkyne | Metallo-cycles, coordination polymers. |

| Hydrophobic Interactions | Phenyl and Alkyl parts | Micelles, vesicles in aqueous media. chemistryviews.org |

Theoretical and Experimental Synergies in Understanding this compound Reactivity

A powerful paradigm in modern chemistry is the close integration of theoretical calculations with experimental validation. researchgate.net For this compound, this synergy is crucial for developing a deep understanding of its electronic structure and reactivity.

Computational Modeling: Density Functional Theory (DFT) can be used to model the molecule's geometry, orbital energies (HOMO-LUMO), and electrostatic potential. researchgate.netdtic.mil These calculations can predict the most reactive sites for electrophilic or nucleophilic attack, rationalizing the molecule's behavior in different chemical environments. numberanalytics.com For example, DFT can help understand how substituents on the phenyl ring or at the amine might influence the acidity of the acetylenic proton or the nucleophilicity of the nitrogen atom. nih.gov

Reaction Pathway Analysis: Theoretical calculations can map out the potential energy surfaces for various transformations. nih.gov This allows researchers to predict reaction barriers and identify the most likely reaction mechanisms, distinguishing between concerted and stepwise pathways in cycloaddition or addition reactions. researchgate.net

Experimental Validation: The predictions from theoretical studies must be tested experimentally. Kinetic studies, product analysis, and spectroscopic characterization of intermediates can confirm or refine the computational models. For instance, if DFT predicts a specific reaction pathway, experiments can be designed to trap proposed intermediates or to test the predicted stereochemical outcome. This iterative loop of prediction and verification accelerates the fundamental understanding of the molecule's reactivity and guides the development of new synthetic applications. researchgate.net

| Approach | Methodology | Information Gained | Synergy |

| Theoretical | Density Functional Theory (DFT) | Molecular geometry, electronic structure, charge distribution. researchgate.netdtic.mil | Predicts sites of reactivity to guide experimental design. |

| Theoretical | Transition State Searching | Reaction energy barriers, mechanistic pathways. nih.gov | Explains experimentally observed product ratios and selectivity. |

| Experimental | Kinetics and Product Studies | Reaction rates, product identification, stereoselectivity. | Provides data to validate and refine theoretical models. |

| Experimental | Spectroscopic Analysis (NMR, IR) | Structural confirmation of products and intermediates. | Confirms the structures predicted by computational methods. |

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for Methyl(1-phenylpent-4-yn-2-yl)amine, and how can reaction conditions be optimized for yield? Methodological Answer: The synthesis typically involves reductive amination of a ketone precursor (e.g., 1-phenylpent-4-yn-2-one) with methylamine, using reducing agents like sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts. Solvent choice (e.g., methanol or ethanol) and pH control (acidic conditions via acetic acid) are critical for stabilizing intermediates and maximizing yield. Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) ensures progress. For optimization, a Design of Experiments (DoE) approach can systematically vary parameters like temperature (40–80°C), catalyst loading (1–5%), and reaction time (12–48 hours) to identify optimal conditions .

Advanced Question: Q. How can competing side reactions (e.g., alkyne polymerization or over-reduction) be mitigated during synthesis? Methodological Answer: Alkyne polymerization can be suppressed by using inert atmospheres (N2/Ar) and stabilizing ligands (e.g., triphenylphosphine) in catalytic systems. Over-reduction of the alkyne to an alkane is minimized by employing selective hydrogenation catalysts (e.g., Lindlar catalyst for partial hydrogenation) or substituting NaBH3CN for H2. Computational modeling (e.g., DFT) can predict reactive intermediates and guide solvent/catalyst selection to favor the desired pathway .

Structural and Functional Characterization

Basic Question: Q. Which spectroscopic techniques are most effective for confirming the structure of this compound? Methodological Answer:

- FTIR : Identify characteristic peaks for amine N-H stretch (~3300 cm⁻¹), alkyne C≡C stretch (~2100 cm⁻¹), and aromatic C-H bends (~700–900 cm⁻¹) .

- NMR : ¹H NMR reveals methylamine protons (δ 2.2–2.5 ppm), alkyne protons (δ 1.8–2.1 ppm), and aromatic protons (δ 6.5–7.5 ppm). ¹³C NMR confirms alkyne carbons (δ 70–90 ppm) and quaternary carbons.

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion ([M+H]⁺) and fragmentation patterns.

Advanced Question: Q. How can BET surface area analysis and pore volume measurements inform the compound’s application in adsorption studies? Methodological Answer: If the compound is functionalized onto porous supports (e.g., mesoporous carbon), BET analysis quantifies surface area reduction post-impregnation, indicating successful amine grafting. For example, a 43% decrease in surface area (from 356.6 to 203 m²/g) and 50% pore volume reduction were observed in MDEA-functionalized mesoporous carbon, confirming pore occupation by amine groups . These metrics correlate with CO2 adsorption capacity, balancing physical (surface area-dependent) and chemical (amine-CO2 reaction) mechanisms .

Application in CO2 Capture

Basic Question: Q. What experimental setups are used to evaluate CO2 adsorption capacity in amine-functionalized compounds? Methodological Answer: A batch autoclave system under controlled pressure (e.g., 5 psi CO2) and temperature (25–40°C) is standard. Adsorption capacity is calculated via the ideal gas law using pressure decay data. For instance, aMDEA-MC achieved 2.63 mmol CO2/g at 5 psi, outperforming non-functionalized materials by 64% . Parallel experiments with commercial activated carbon (e.g., 1.95 mmol/g) validate performance .

Advanced Question: Q. How can chemisorption and physisorption contributions be deconvoluted in CO2 adsorption data? Methodological Answer:

- Temperature-Programmed Desorption (TPD) : Physisorbed CO2 desorbs at lower temperatures (50–100°C), while chemisorbed species (e.g., carbamates) require higher temperatures (100–200°C).

- In-situ FTIR : Monitor carbamate formation (e.g., 1650 cm⁻¹ for N-COO⁻) during adsorption.

- Kinetic Modeling : Fit adsorption isotherms to dual-site Langmuir models to quantify physisorption (surface sites) and chemisorption (amine sites) .

Computational and Mechanistic Studies

Advanced Question: Q. How can density-functional theory (DFT) predict the electronic interactions between this compound and CO2? Methodological Answer: DFT calculations (e.g., B3LYP/6-31G*) model the amine-CO2 reaction pathway, identifying transition states and activation energies. For tertiary amines, the base-catalyzed hydration mechanism dominates, where the amine abstracts a proton from water, facilitating CO2 conversion to bicarbonate. Exact exchange functionals (e.g., hybrid B3LYP) improve thermochemical accuracy, reducing average errors to ≤2.4 kcal/mol in similar systems .

Data Contradictions and Reproducibility

Advanced Question: Q. How should researchers address discrepancies between theoretical predictions and experimental CO2 adsorption capacities? Methodological Answer:

- Cross-Validation : Compare DFT-predicted adsorption enthalpies with experimental calorimetry data.

- Controlled Replication : Standardize amine loading (e.g., 23–50 wt.%) and pore size distribution to isolate variables. For example, aMDEA-MC’s 2.63 mmol/g capacity was reproducible across three batches with ±5% error .

- Error Analysis : Quantify uncertainties in pressure sensors (±0.1 psi) and gas purity (99.999% CO2) to refine adsorption models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.